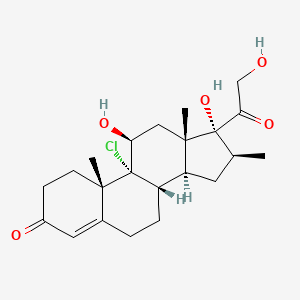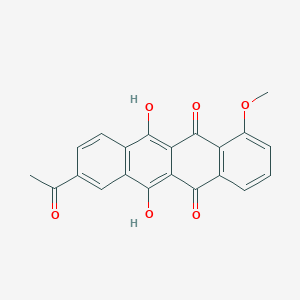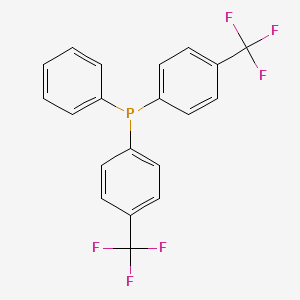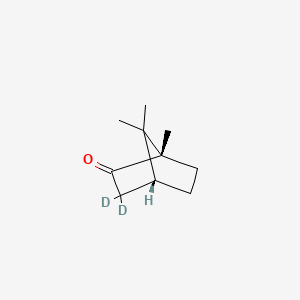
3-Methoxy-17-(trifluoroacetyl)-morphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-17-(trifluoroacetyl)-morphinan is a synthetic compound with the molecular formula C19H22F3NO2 and a molecular weight of 353.379 g/mol . This compound is part of the morphinan class, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 3-Methoxy-17-(trifluoroacetyl)-morphinan involves several steps. One common method includes the use of chiral ruthenium catalysts for regiospecific transfer hydrogenation . The reaction conditions typically involve refluxing the reaction mixture for a specified period, followed by neutralization and purification steps . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Methoxy-17-(trifluoroacetyl)-morphinan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-17-(trifluoroacetyl)-morphinan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-17-(trifluoroacetyl)-morphinan involves its interaction with specific molecular targets, such as opioid receptors. This interaction can modulate various signaling pathways, leading to its pharmacological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Methoxy-17-(trifluoroacetyl)-morphinan can be compared with other morphinan derivatives, such as:
Dextromethorphan: Known for its antitussive properties.
Oxycodone: Used for pain management.
Hydrocodone: Another opioid analgesic with similar properties.
Properties
Molecular Formula |
C19H22F3NO2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[(1R,9R,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone |
InChI |
InChI=1S/C19H22F3NO2/c1-25-13-6-5-12-10-16-14-4-2-3-7-18(14,15(12)11-13)8-9-23(16)17(24)19(20,21)22/h5-6,11,14,16H,2-4,7-10H2,1H3/t14-,16-,18-/m1/s1 |
InChI Key |
SZCFNJQNDARHPA-QGPMSJSTSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)












